3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone
Description
3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone is a substituted propiophenone derivative characterized by two methyl groups at the 2- and 3-positions of one phenyl ring and a fluorine atom at the 2'-position of the adjacent aromatic ring. This compound is synthesized via Friedel-Crafts acylation, leveraging Lewis acid catalysts like AlCl₃ to facilitate the reaction between substituted benzene derivatives and fluorinated acyl chlorides . Its structural features—particularly the electron-withdrawing fluorine atom and electron-donating methyl groups—confer unique physicochemical properties, including enhanced stability and reactivity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-6-5-7-14(13(12)2)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECTHAPMDCAGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644641 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-01-6 | |
| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-(2-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
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- 2,3-Dimethylbenzene (aromatic substrate)
- 2-Fluorobenzoyl chloride or 2-fluoropropionyl chloride (acylating agent)
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- Aluminum chloride (AlCl₃), a strong Lewis acid
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- Anhydrous dichloromethane (DCM) or chloroform
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- Temperature: Maintained between 0°C and 5°C to control the exothermic reaction and improve selectivity
- Atmosphere: Inert (nitrogen or argon) to avoid moisture and oxidation
- Time: Typically 2–4 hours, depending on scale and reagent purity
-
- Formation of an acylium ion intermediate from the acid chloride and AlCl₃
- Electrophilic attack on the 2,3-dimethylbenzene ring at the para or ortho position relative to methyl groups, favoring the 3-position substitution due to steric and electronic effects
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- Quenching with ice-cold water or dilute acid to decompose the complex
- Extraction with organic solvents
- Purification by recrystallization or column chromatography
Alternative Grignard Reagent Route
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- 2,3-Dimethylphenylmagnesium bromide (prepared from 2,3-dimethylbromobenzene and magnesium)
- 2-fluoropropionyl chloride
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- Anhydrous ether solvents (e.g., diethyl ether or THF)
- Inert atmosphere (nitrogen or argon)
- Temperature control (0°C to room temperature)
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- Slow addition of acid chloride to the Grignard reagent to form the ketone
- Quenching with aqueous ammonium chloride solution
- Extraction and purification as above
This method offers an alternative when direct Friedel-Crafts acylation is less efficient or when regioselectivity needs to be controlled more precisely.
-
- Temperature and reagent concentration are critical to maximize yield and minimize side reactions such as polyacylation or rearrangements.
- Use of continuous flow reactors can improve heat dissipation and reaction control, leading to higher yields and reproducibility.
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- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Chromatographic techniques (silica gel column chromatography) to achieve high purity (>98%)
Safety and Environmental Controls:
- Handling of Lewis acids and acid chlorides requires moisture-free conditions and proper ventilation.
- Waste streams containing aluminum salts and halogenated solvents must be treated according to environmental regulations.
- Data Table: Summary of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2,3-Dimethylbenzene + 2-fluorobenzoyl chloride | AlCl₃, 0–5°C, anhydrous solvent | Simple, scalable, well-established | Requires strict anhydrous conditions; possible polyacylation | 70–85 |
| Grignard Reagent Route | 2,3-Dimethylphenylmagnesium bromide + 2-fluoropropionyl chloride | Ether solvent, inert atmosphere | High regioselectivity, milder conditions | Preparation of Grignard reagent is sensitive; longer process | 65–80 |
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms the substitution pattern and purity.
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight.
- Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) stretch near 1680 cm⁻¹ and C-F bond vibrations.
- X-ray crystallography can be employed for unambiguous structural determination.
-
- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
-
- Optimized Friedel-Crafts acylation typically yields 70–85% of the target ketone with purity >98% after purification.
The preparation of 3-(2,3-dimethylphenyl)-2'-fluoropropiophenone is most effectively achieved via Friedel-Crafts acylation of 2,3-dimethylbenzene with 2-fluorobenzoyl chloride catalyzed by aluminum chloride under anhydrous and low-temperature conditions. Alternative methods such as Grignard reagent addition to acid chlorides provide complementary routes with distinct advantages in regioselectivity. Industrial production benefits from continuous flow techniques and stringent control of reaction parameters to maximize yield and purity. Analytical techniques including NMR, HRMS, and IR spectroscopy are essential for confirming the structure and quality of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(2,3-Dimethylphenyl)-2’-fluorobenzoic acid.
Reduction: Formation of 3-(2,3-Dimethylphenyl)-2’-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
The compound is often utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances biological activity by improving binding affinities to molecular targets, which can lead to increased efficacy in drug formulations .
Cancer Research:
Research indicates that compounds similar to 3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone exhibit potential as histone deacetylase inhibitors (HDACIs), which are important in cancer treatment. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and apoptosis in cancer cells. Studies have shown that modifications in the structure of such compounds can significantly affect their anticancer activity, making them valuable candidates for further investigation .
Gastrointestinal Disorders:
The compound has been investigated for its potential therapeutic effects on gastrointestinal disorders. It may be effective in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) due to its ability to modulate gastric acid secretion and enhance mucosal protection .
Material Science
Fluorinated Materials:
The introduction of fluorine into organic compounds often results in materials with improved thermal stability and chemical resistance. This characteristic makes this compound a candidate for use in advanced materials such as coatings and polymers that require enhanced durability .
Nanomaterials:
Recent studies have explored the use of fluorinated compounds in the development of nanomaterials. The unique properties imparted by fluorination can lead to materials with specific optical or electronic characteristics suitable for applications in sensors and electronic devices .
Organic Synthesis
Synthetic Routes:
The synthesis of this compound typically involves multi-step reactions that include Friedel-Crafts acylation and fluorination processes. These methods allow for the selective introduction of functional groups that enhance the compound's reactivity and applicability in further synthetic transformations .
Reactivity Studies:
The compound's reactivity has been studied extensively, particularly its behavior under various conditions such as photochemical reactions or interactions with nucleophiles. These studies contribute to a deeper understanding of its chemical properties and potential uses in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Propiophenone Derivatives
Substituent Effects on Reactivity and Stability
- Halogen vs. Methyl/Fluorine: Bromine and chlorine substituents (e.g., 4'-bromo and 2',3'-dichloro analogs) increase electrophilicity and lipophilicity, favoring interactions with hydrophobic biological targets . In contrast, fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, as seen in this compound .
- Trifluoromethyl Groups: The CF₃ group in 3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone provides strong electron-withdrawing effects, stabilizing the compound against nucleophilic attack and oxidation .
- Positional Isomerism : For dichloro derivatives (e.g., 2',3'- vs. 2',5'-dichloro), chlorine positioning alters steric hindrance and electronic distribution, leading to divergent biological selectivities .
Biological Activity
3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone is an organic compound belonging to the class of aromatic ketones. Its structure features a propiophenone backbone with a dimethylphenyl substituent and a fluorine atom at the 2' position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C16H17FO
- Molecular Weight : 258.31 g/mol
- CAS Number : 898779-59-4
The biological activity of this compound is hypothesized to involve interactions with specific biomolecules such as enzymes and receptors. The presence of the fluorine atom may enhance its stability and influence its reactivity, potentially affecting its binding affinity to various biological targets.
Antiproliferative Effects
Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells such as HeLa and A549 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone | A549 | 0.45 |
| CA-4 (reference) | HeLa | 0.43 |
Mechanistic Studies
In vitro studies suggest that the compound may induce G2/M phase arrest in the cell cycle, which is critical for preventing cancer cell proliferation. This arrest is often accompanied by mitochondrial depolarization and activation of caspase pathways, indicating the induction of apoptosis .
Case Studies
- In Vitro Studies : In a series of experiments focusing on related compounds, it was found that certain derivatives exhibited potent inhibition of tubulin polymerization with IC50 values ranging from 30 nM to over 1 µM against different cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly impacted biological activity .
- In Vivo Studies : Animal models, such as zebrafish, have been utilized to assess the therapeutic potential of these compounds. Results indicated that certain derivatives effectively inhibited tumor growth in vivo, reinforcing their potential as anticancer agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound | Antiproliferative Activity | Mechanism |
|---|---|---|
| This compound | TBD | Potential tubulin inhibitor |
| 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone | High (IC50 = 0.45 µM) | Tubulin polymerization inhibition |
| CA-4 (reference) | High (IC50 = 0.43 µM) | Tubulin inhibitor |
Q & A
Q. What are the recommended synthetic routes for 3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone, and how can side reactions be minimized?
The compound can be synthesized via Friedel-Crafts acylation using 2,3-dimethylbenzene and a fluorinated propiophenone precursor. A key challenge is controlling electrophilic substitution regioselectivity due to steric hindrance from the dimethyl groups. To minimize side reactions (e.g., over-acylation or isomerization), use low temperatures (0–5°C) and Lewis acids like AlCl₃ in a non-polar solvent (e.g., dichloromethane). Post-reaction quenching with ice-cold HCl and rapid purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- NMR Spectroscopy : ¹⁹F NMR is essential to confirm the fluorine substituent’s position, while ¹H NMR identifies methyl group splitting patterns (e.g., coupling with aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₇FO) and detects trace impurities.
- HPLC with UV detection : Quantifies purity (>98% for research-grade material) using a C18 column and acetonitrile/water mobile phase .
Q. How should researchers address stability issues during storage?
The compound is sensitive to light and humidity. Store in amber vials under inert gas (argon or nitrogen) at −20°C. Periodic purity checks via TLC or HPLC are recommended to detect degradation byproducts, such as hydrolyzed ketones or dimerization products .
Advanced Research Questions
Q. What experimental design strategies mitigate matrix effects in spectroscopic analysis of degradation products?
Degradation studies (e.g., thermal or photolytic stress testing) require controlled matrices to avoid interference from organic solvents or impurities. Use hyperspectral imaging (HSI) with multivariate calibration models to differentiate degradation products in complex mixtures. However, sample degradation during prolonged data collection (e.g., >9 hours) can skew results; implement continuous cooling (4°C) to stabilize the matrix .
Q. How can computational modeling predict reactivity or metabolic pathways for this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the fluorine atom’s electron-withdrawing effect increases the ketone’s susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to anticipate oxidative metabolites (e.g., hydroxylation at the dimethylphenyl ring) .
Q. How do conflicting toxicity data from in vitro vs. in vivo studies inform risk assessment?
Discrepancies may arise due to differences in metabolic activation. For instance, in vitro assays (e.g., Ames test) might show low mutagenicity, while in vivo models (e.g., rodent studies) could indicate hepatotoxicity from bioactivated intermediates. Resolve contradictions by:
Q. What strategies optimize catalytic systems for asymmetric derivatization of the ketone group?
Chiral catalysts like Jacobsen’s Mn(III)-salen complexes can enantioselectively reduce the ketone to secondary alcohols. Key parameters:
- Solvent polarity (e.g., dichloroethane enhances enantiomeric excess).
- Substituent effects: The 2'-fluorine group’s steric and electronic influence on transition-state geometry.
Monitor reaction progress via circular dichroism (CD) spectroscopy .
Methodological Guidance
Q. How to design a robust structure-activity relationship (SAR) study for fluorinated analogs?
- Variable Selection : Systematically modify substituents (e.g., replace 2'-F with Cl or CF₃) and measure changes in binding affinity (e.g., via surface plasmon resonance).
- Data Normalization : Account for lipophilicity (logP) using HPLC-derived retention times.
- Statistical Analysis : Apply partial least squares (PLS) regression to correlate structural descriptors with activity .
Q. What protocols ensure reproducibility in cross-coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
